Cas no 2228808-01-1 (4-amino-4-4-(propan-2-yl)cyclohexylcyclohexan-1-ol)

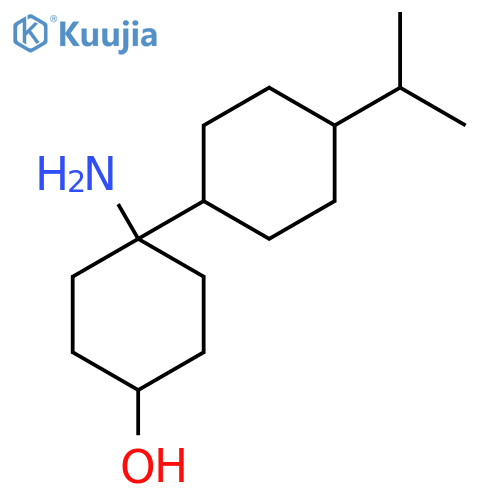

2228808-01-1 structure

商品名:4-amino-4-4-(propan-2-yl)cyclohexylcyclohexan-1-ol

4-amino-4-4-(propan-2-yl)cyclohexylcyclohexan-1-ol 化学的及び物理的性質

名前と識別子

-

- 4-amino-4-4-(propan-2-yl)cyclohexylcyclohexan-1-ol

- EN300-1745177

- 4-amino-4-[4-(propan-2-yl)cyclohexyl]cyclohexan-1-ol

- 2228808-01-1

-

- インチ: 1S/C15H29NO/c1-11(2)12-3-5-13(6-4-12)15(16)9-7-14(17)8-10-15/h11-14,17H,3-10,16H2,1-2H3

- InChIKey: UBNOZYHBZDCPED-UHFFFAOYSA-N

- ほほえんだ: OC1CCC(CC1)(C1CCC(C(C)C)CC1)N

計算された属性

- せいみつぶんしりょう: 239.224914549g/mol

- どういたいしつりょう: 239.224914549g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 17

- 回転可能化学結合数: 2

- 複雑さ: 235

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.2

- トポロジー分子極性表面積: 46.2Ų

4-amino-4-4-(propan-2-yl)cyclohexylcyclohexan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1745177-5.0g |

4-amino-4-[4-(propan-2-yl)cyclohexyl]cyclohexan-1-ol |

2228808-01-1 | 5g |

$4722.0 | 2023-06-03 | ||

| Enamine | EN300-1745177-0.5g |

4-amino-4-[4-(propan-2-yl)cyclohexyl]cyclohexan-1-ol |

2228808-01-1 | 0.5g |

$1563.0 | 2023-09-20 | ||

| Enamine | EN300-1745177-1.0g |

4-amino-4-[4-(propan-2-yl)cyclohexyl]cyclohexan-1-ol |

2228808-01-1 | 1g |

$1629.0 | 2023-06-03 | ||

| Enamine | EN300-1745177-2.5g |

4-amino-4-[4-(propan-2-yl)cyclohexyl]cyclohexan-1-ol |

2228808-01-1 | 2.5g |

$3191.0 | 2023-09-20 | ||

| Enamine | EN300-1745177-0.25g |

4-amino-4-[4-(propan-2-yl)cyclohexyl]cyclohexan-1-ol |

2228808-01-1 | 0.25g |

$1498.0 | 2023-09-20 | ||

| Enamine | EN300-1745177-10g |

4-amino-4-[4-(propan-2-yl)cyclohexyl]cyclohexan-1-ol |

2228808-01-1 | 10g |

$7004.0 | 2023-09-20 | ||

| Enamine | EN300-1745177-1g |

4-amino-4-[4-(propan-2-yl)cyclohexyl]cyclohexan-1-ol |

2228808-01-1 | 1g |

$1629.0 | 2023-09-20 | ||

| Enamine | EN300-1745177-0.05g |

4-amino-4-[4-(propan-2-yl)cyclohexyl]cyclohexan-1-ol |

2228808-01-1 | 0.05g |

$1368.0 | 2023-09-20 | ||

| Enamine | EN300-1745177-0.1g |

4-amino-4-[4-(propan-2-yl)cyclohexyl]cyclohexan-1-ol |

2228808-01-1 | 0.1g |

$1433.0 | 2023-09-20 | ||

| Enamine | EN300-1745177-10.0g |

4-amino-4-[4-(propan-2-yl)cyclohexyl]cyclohexan-1-ol |

2228808-01-1 | 10g |

$7004.0 | 2023-06-03 |

4-amino-4-4-(propan-2-yl)cyclohexylcyclohexan-1-ol 関連文献

-

Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926

-

Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655

-

Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681

2228808-01-1 (4-amino-4-4-(propan-2-yl)cyclohexylcyclohexan-1-ol) 関連製品

- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)

- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)

- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)

- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)

- 1950586-56-7(1-Pyrenyl Potassium Sulfate)

- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)

- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)

- 81216-14-0(7-bromohept-1-yne)

- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量